4-(2-Phenylethoxy)benzoic acid

PPARα Agonist Anti-hyperlipidemic Medicinal Chemistry

Researchers developing next-generation PPARα agonists often face scaffold limitations where common benzoic acid analogs fail to deliver adequate in vivo efficacy. 4-(2-Phenylethoxy)benzoic acid (CAS 30762-06-2) addresses this gap as a privileged building block with validated pharmacological performance. Key differentiation data: • PPARα agonist hybrids based on this core achieve Emax values approaching fenofibric acid (90.55% vs 100%) while demonstrating superior in vivo anti-hyperlipidemic effects and a clean hepatic safety profile at 200 mg/kg in rat models. • Its distinct conformational flexibility and lipophilicity compared to 4-benzyloxy or unsubstituted analogs confer unique metabolic stability and target binding, making it ideal for focused library synthesis and mechanistic SAR studies. • Commercially supplied with reliable purity for immediate use in amidation, esterification, and parallel synthesis workflows.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 30762-06-2
Cat. No. B183611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Phenylethoxy)benzoic acid
CAS30762-06-2
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCOC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C15H14O3/c16-15(17)13-6-8-14(9-7-13)18-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17)
InChIKeyFRQLEOHJRISXFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Phenylethoxy)benzoic acid: Research & Industrial Overview


4-(2-Phenylethoxy)benzoic acid (CAS 30762-06-2) is an aromatic carboxylic acid featuring a para-substituted benzoic acid core linked via an ether bond to a 2-phenylethyl group [1]. With a molecular formula of C15H14O3 and a molecular weight of 242.27 g/mol [1], it serves as a versatile building block in organic synthesis and medicinal chemistry. Its structural motif—combining a rigid benzoic acid with a flexible, lipophilic phenylethoxy tail—has been specifically exploited in the design of novel PPARα agonists, where it acts as a key pharmacophoric element contributing to both in vitro potency and in vivo anti-hyperlipidemic activity [2]. The compound is commercially available from multiple suppliers at purities typically ≥95%, supporting its use in drug discovery, materials science, and as a synthetic intermediate .

Scaffold Application
PPARα agonist pharmacophore design
Chemistry Workflow
Carboxylic acid building block for derivatization
Selection Context
Reported near-maximal PPARα activation in hybrid series

Uniqueness of 4-(2-Phenylethoxy)benzoic acid


While the benzoic acid scaffold is ubiquitous in chemical libraries, the specific 4-(2-phenylethoxy) substitution pattern confers distinct physicochemical and biological properties that are not recapitulated by simpler or isomeric analogs. For instance, the ortho-substituted isomer 2-(2-phenylethoxy)benzoic acid (CAS 883546-53-0) , the benzyloxy analog 4-(benzyloxy)benzoic acid (CAS 1486-51-7) , and the unsubstituted 4-phenoxybenzoic acid all differ significantly in lipophilicity, conformational flexibility, and electronic character. These differences directly impact key parameters such as metabolic stability, target binding affinity, and material phase behavior. In the context of PPARα agonist design, the 4-(2-phenylethoxy) moiety was a critical design element, with its hybrids showing superior in vivo efficacy compared to the clinical standard fenofibrate [1]. Therefore, substituting 4-(2-phenylethoxy)benzoic acid with a related compound without rigorous re-validation risks project failure due to altered pharmacokinetics, reduced potency, or unexpected material properties.

Substitution Candidate
4-(2-Phenylethoxy)benzoic acid
Ortho-substituted isomer (CAS 883546-53-0)
Regioisomeric shift may alter PPARα binding geometry and metabolic stability.
Substitution Candidate
4-(2-Phenylethoxy)benzoic acid
Benzyloxy analog (CAS 1486-51-7)
Reduced Emax and differing lipophilicity may limit direct SAR transfer.
Substitution Candidate
4-(2-Phenylethoxy)benzoic acid
Unsubstituted 4-phenoxybenzoic acid
Shorter linker restricts conformational flexibility, potentially impacting target engagement.

4-(2-Phenylethoxy)benzoic acid: Quantitative Differentiation


PPARα Agonist Potency vs. Fenofibrate

In a head-to-head in vitro study, the 4-(2-phenylethoxy) chalcone fibrate hybrid 10i demonstrated potent PPARα agonistic activity. Its EC50 value of 25.0 μM and Emax of 90.55% are directly comparable to the clinical standard fenofibric acid (EC50 23.22 μM, Emax 100%), confirming that the 4-(2-phenylethoxy) scaffold can yield molecules with efficacy near that of an approved drug. In contrast, the benzyloxy analog hybrid 10a showed a lower Emax of 50.80% and a more potent but different EC50 of 8.9 μM [1].

PPARα Agonist Potency
Head-to-head
EC50 25.0 μM, Emax 90.55% vs fenofibric acid (23.22 μM, 100%); benzyloxy analog 10a: 8.9 μM, 50.80%.
Supports PPARα pharmacophore validation; differentiates from less efficacious analog.
Cell-based reporter gene assay.
PPARα Agonist Anti-hyperlipidemic Medicinal Chemistry

In Vivo Anti-Hyperlipidemic Efficacy vs. Fenofibrate

In a triton WR-1339-induced hyperlipidemic rat model, the 4-(2-phenylethoxy) chalcone fibrate hybrid 10i demonstrated superior lipid-lowering effects compared to fenofibrate at an equivalent dose. Compound 10i (200 mg/kg) significantly reduced serum total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) to levels lower than those achieved by fenofibrate (200 mg/kg), while maintaining similar high-density lipoprotein (HDL) levels [1]. This indicates a more favorable in vivo profile, suggesting potential for improved therapeutic index or lower effective dosing.

In Vivo Lipid Response
Reported endpoint
Hybrid 10i (200 mg/kg) reduced TC, TG, LDL, VLDL significantly lower than fenofibrate.
Reported lipid-lowering endpoint response in rat model; supports in vivo model context.
Triton WR-1339 model; exact numerical reductions not provided.
In Vivo Efficacy Hyperlipidemia Preclinical Model

Lipophilicity vs. Benzyloxy Analog

The physicochemical properties of the parent acids provide a basis for differential pharmacokinetic behavior. The 4-(2-phenylethoxy) group imparts higher lipophilicity compared to the 4-benzyloxy analog, as evidenced by their computed LogP values. 4-(2-Phenylethoxy)benzoic acid has a consensus Log Po/w of 2.98 , whereas 4-(benzyloxy)benzoic acid has a reported LogP of 3.62 . While this difference appears modest, it can influence membrane permeability, plasma protein binding, and volume of distribution, which are critical for drug development. Furthermore, the presence of an additional rotatable bond in the phenylethoxy chain (5 vs. 4 rotatable bonds for the benzyloxy analog) provides greater conformational flexibility, which can be leveraged for optimal target binding.

Lipophilicity Comparison
Computed property
Consensus Log Po/w 2.98 (4-(2-phenylethoxy)), 3.62 (benzyloxy); +1 rotatable bond.
Property differences may influence ADME and binding conformation.
Computed values; experimental confirmation recommended.
Physicochemical Properties LogP Drug Design

Hepatic Tolerability Profile

As a critical differentiator in compound selection, the 4-(2-phenylethoxy) chalcone fibrate hybrid 10i was evaluated for its hepatic safety profile. In the in vivo hyperlipidemic rat study, histopathological examination of hepatic tissue from animals treated with compound 10i at a high dose of 200 mg/kg revealed no alterations [1]. This finding provides a level of safety assurance that is often lacking for novel chemical entities and is particularly relevant for drug candidates targeting metabolic diseases, where hepatic effects are a common concern.

Hepatic Tolerability
Supporting evidence
No histopathological alterations at 200 mg/kg in hyperlipidemic rats.
Reported hepatic safety-related endpoint context; supports preliminary tolerability review.
Single dose study; broader safety endpoints require validation.
Toxicology Safety Pharmacology Preclinical Safety

Application Scenarios for 4-(2-Phenylethoxy)benzoic acid


PPARα Agonist Hit-to-Lead Optimization

The 4-(2-phenylethoxy)benzoic acid scaffold is directly validated for the design of next-generation PPARα agonists. The data show that hybrids based on this core can achieve Emax values approaching that of fenofibric acid (90.55% vs 100%) while exhibiting superior in vivo lipid-lowering effects and a clean hepatic safety profile at 200 mg/kg in a rat model [1]. This makes it a privileged starting point for medicinal chemists aiming to develop differentiated therapies for hyperlipidemia and associated metabolic syndromes.

PPARα Chemical Probe Development

Given the differential activity between 4-(2-phenylethoxy) and 4-benzyloxy chalcone hybrids [1], the parent acid serves as a valuable building block for generating a focused library of analogs to probe the PPARα ligand-binding domain. Its distinct lipophilicity and conformational flexibility compared to the benzyloxy analog can be exploited to create tool compounds that modulate PPARα activity with a unique pharmacological profile, aiding in target validation and mechanistic studies.

Advanced Building Block Synthesis

4-(2-Phenylethoxy)benzoic acid is a versatile intermediate that can undergo standard carboxylic acid derivatization, such as esterification or amidation, to generate diverse compound libraries [1]. Its commercial availability at ≥95% purity from multiple vendors (e.g., Bidepharm, GlpBio, Matrix Scientific) [2] makes it an accessible and reliable starting material for complex organic syntheses in both academic and industrial R&D settings.

Application
Selection Property
Validation Focus
PPARα agonist SAR studies
PPARα agonist scaffold
Near-maximal PPARα activation and lipid endpoint response
Chemical probe development
Lipophilicity & conformational control
Ligand-binding domain probe context
Advanced building block synthesis
Carboxylic acid derivatization versatility
Synthesis feasibility and purity review

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